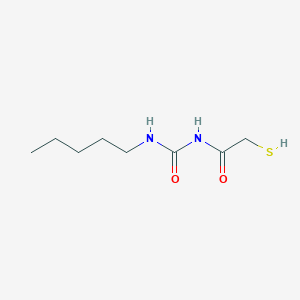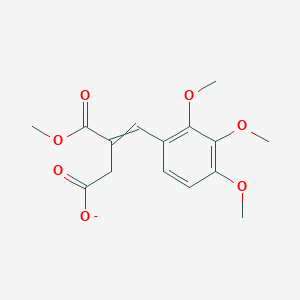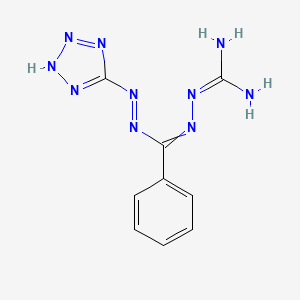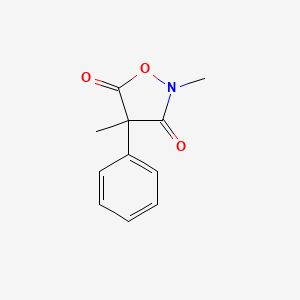![molecular formula C5H11N3O3 B14320321 Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate CAS No. 107448-74-8](/img/structure/B14320321.png)
Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate is a chemical compound with a complex structure that includes both hydrazine and carboxylate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl hydrazinecarboxylate: A precursor in the synthesis of Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate.
Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable reactivity.
Propriétés
Numéro CAS |
107448-74-8 |
|---|---|
Formule moléculaire |
C5H11N3O3 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
ethyl N-[1-(hydroxyamino)ethylideneamino]carbamate |
InChI |
InChI=1S/C5H11N3O3/c1-3-11-5(9)7-6-4(2)8-10/h10H,3H2,1-2H3,(H,6,8)(H,7,9) |
Clé InChI |
CDPOKKXLMDBVHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NN=C(C)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)


![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)




![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)

